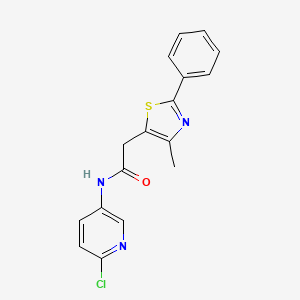
N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3OS and its molecular weight is 343.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-tubercular research. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Features:
- Molecular Weight: 305.83 g/mol
- Functional Groups: Includes a chloropyridine moiety and a thiazole ring, which are known for their biological activities.
Anticancer Activity
Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. In one study, various thiazole derivatives were synthesized and evaluated against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results demonstrated that certain derivatives had potent antiproliferative effects and induced apoptosis in cancer cells.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 5.67 | Induction of apoptosis via caspase activation |
| 6g | C6 | 4.23 | DNA synthesis inhibition |
These findings suggest that this compound may similarly exhibit anticancer activity through mechanisms involving apoptosis and cell cycle arrest.
Anti-Tubercular Activity
The compound's potential as an anti-tubercular agent has also been explored. In a study focused on novel substituted benzamide derivatives, several compounds were synthesized and tested against Mycobacterium tuberculosis H37Ra. The most active compounds demonstrated low IC50 values ranging from 1.35 to 2.18 µM.
Table 2: Anti-Tubercular Activity of Related Compounds
| Compound ID | IC50 (µM) | IC90 (µM) | Toxicity (HEK-293 Cells) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 4.00 | Non-toxic |
This data indicates that the thiazole-containing compounds have promising anti-tubercular properties, which could extend to this compound.
Study on Thiazole Derivatives
In a comprehensive study published in European Journal of Medicinal Chemistry, researchers synthesized and evaluated a series of thiazole derivatives for their biological activities. The study highlighted that modifications in the thiazole ring significantly influenced the anticancer activity, indicating structure-activity relationships that could be relevant for this compound.
Mechanistic Insights
Mechanistic studies involving docking simulations have shown that compounds similar to this compound interact effectively with target proteins involved in cancer progression and bacterial survival mechanisms. These interactions suggest potential pathways for therapeutic applications.
Propiedades
IUPAC Name |
N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-14(23-17(20-11)12-5-3-2-4-6-12)9-16(22)21-13-7-8-15(18)19-10-13/h2-8,10H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRZIPPGMCOWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













